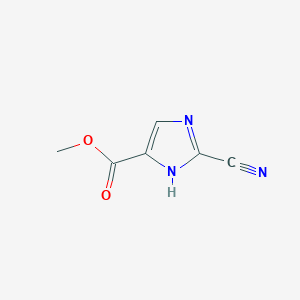

methyl 2-cyano-1H-imidazole-5-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-cyano-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)4-3-8-5(2-7)9-4/h3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPYMXCOTFTGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyano 1h Imidazole 5 Carboxylate and Analogues

Classical and Established Approaches to the Imidazole (B134444) Scaffold in the Context of Carboxylate and Cyano Functionalities

Traditional methods for imidazole synthesis have been adapted over the years to accommodate a wide array of functional groups, including the cyano and carboxylate groups essential for the target compound.

Debus-Radziszewski Synthesis and its Adaptations for Substituted Imidazoles

The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a foundational multi-component reaction (MCR) for constructing the imidazole ring. wikipedia.orgijprajournal.com The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.com This method is commercially used to produce several imidazole derivatives. wikipedia.org

The reaction can be conceptualized as occurring in two main stages:

Condensation of the 1,2-dicarbonyl with ammonia to form a diimine intermediate. wikipedia.org

Subsequent condensation of the diimine with an aldehyde to complete the imidazole ring. wikipedia.org

A key adaptation of this synthesis involves replacing one equivalent of ammonia with a primary amine to yield N-substituted imidazoles. wikipedia.orgscribd.com While this reaction can be effective, particularly for preparing 2,4,5-trisubstituted imidazoles, it can also suffer from low yields and the formation of side products. ijprajournal.comscribd.com

To synthesize analogues of methyl 2-cyano-1H-imidazole-5-carboxylate using this method, starting materials bearing the required cyano and carboxylate functionalities must be chosen. For instance, a glyoxal (B1671930) derivative containing a carboxylate group could be reacted with an aldehyde and ammonia. However, the reactivity and stability of such precursors under the reaction conditions are critical considerations. Modern variations have focused on improving yields and making the process more environmentally friendly by using catalysts like silicotungstic acid or employing microwave irradiation under solvent-free conditions. ijprajournal.com

| Reaction Type | Components | Product | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole | Foundational MCR, adaptable for N-substitution. wikipedia.orgscribd.com |

| Microwave-Assisted | Benzil, Aryl Aldehydes, Ammonium (B1175870) Acetate (B1210297) | 2,4,5-Trisubstituted Imidazoles | Improved yields, reduced reaction times. ijprajournal.com |

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful and versatile method for preparing 1,4,5-trisubstituted imidazoles. nih.gov The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition. nih.govorganic-chemistry.org TosMIC is an ideal synthon as it contains a reactive isocyanide carbon, an active methylene (B1212753) group, and a p-toluenesulfonyl (tosyl) leaving group. organic-chemistry.orgwikipedia.org

The mechanism proceeds via the deprotonation of TosMIC under basic conditions, followed by a stepwise cycloaddition to the polarized carbon-nitrogen double bond of the aldimine. organic-chemistry.orgorganische-chemie.ch This forms a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid (TosH) from this intermediate leads to the aromatization of the ring and the formation of the substituted imidazole. organic-chemistry.orgorganische-chemie.ch

A significant advantage of this method is the ability to generate the required aldimine in situ from an aldehyde and an amine, a process known as the Van Leusen Three-Component Reaction (vL-3CR). organic-chemistry.orgorganische-chemie.ch The water formed during the imine formation does not typically interfere with the subsequent cycloaddition. organic-chemistry.org This one-pot procedure has been successfully used to prepare a wide range of imidazoles, including those with potential biological activity, such as glycosidase inhibitors and p38 MAP kinase binders. nih.gov The synthesis of cyano- and carboxylate-substituted imidazoles via this route would depend on the incorporation of these functional groups into the aldehyde or amine precursors used to form the initial aldimine.

Condensation Reactions for Imidazole Ring Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, and various strategies have been developed to form the imidazole ring. A particularly relevant approach for synthesizing cyano-substituted imidazoles involves the use of diaminomaleonitrile (B72808) (DAMN). DAMN is a versatile precursor for a wide variety of nitrogen-containing heterocycles, including imidazoles, pyrazines, and purines. nih.gov

One strategy involves the reaction of DAMN-based benzylidene imines with aromatic aldehydes. nih.gov This method provides a regiocontrolled synthesis of highly substituted imidazole-4-carboxamides. For example, 2-hydroxybenzylidene imines derived from DAMN react with various aromatic aldehydes in the presence of triethylamine to yield 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.govfigshare.com Computational studies suggest that the 2-hydroxyaryl group on the imine plays a crucial role in directing the regioselectivity of the reaction towards imidazole formation over other potential products like 1,2-dihydropyrazines. nih.gov

Another approach is the direct oxidative cyclocondensation of an aldehyde with DAMN. The use of a ceric ammonium nitrate (CAN) and nitric acid (HNO₃) catalytic system provides an efficient, one-pot, one-step method for synthesizing 2-aryl-4,5-dicyanoimidazoles under mild conditions. ijcce.ac.ir This method avoids many drawbacks of previous syntheses, such as harsh conditions, long reaction times, and the use of stoichiometric toxic reagents. ijcce.ac.ir While this specific method yields a dicyano imidazole, modifications to the starting materials or subsequent selective hydrolysis of one cyano group could provide a pathway to the desired cyano-carboxylate structure.

Modern and Advanced Synthetic Strategies for Cyano- and Carboxylate-Substituted Imidazoles

Recent advances in synthetic organic chemistry have provided more sophisticated and efficient tools for constructing complex heterocyclic systems, including imidazoles bearing multiple functional groups.

Multi-Component Reactions (MCRs) for Imidazole Assembly

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. sioc-journal.cn They are characterized by high atom economy and operational simplicity. The Debus-Radziszewski and Van Leusen syntheses are classical examples of MCRs. wikipedia.orgsioc-journal.cn

Modern MCRs offer diverse pathways to substituted imidazoles. One such reaction involves the combination of amines, aldehydes, and isocyanides that possess an acidic alpha-proton. nih.gov This approach grants access to highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. nih.govacs.org The reactivity of the components, particularly the isocyanide and the steric hindrance of the in situ generated imine, are key factors determining the success of the reaction. nih.govacs.org For less reactive isocyanides, a catalytic amount of silver(I) acetate can be used to promote the reaction. nih.gov

The strategic choice of isocyanide is crucial for introducing the desired functionality. For instance, the use of an isocyanoacetate derivative could directly install a carboxylate group at the C2 position of the resulting imidazole ring, providing a direct route to analogues of the target compound.

Metal-Catalyzed Transformations in Imidazole Synthesis

Metal-catalyzed reactions have become indispensable in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several metal-catalyzed methods have been applied to the synthesis of substituted imidazoles.

One notable example is the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate. thieme-connect.com This synthesis demonstrates the introduction of a carboxylate group onto a pre-formed, protected cyanoimidazole ring. The key step is a bromine-magnesium exchange on the C2 position of the imidazole, followed by quenching the resulting Grignard reagent with ethyl cyanoformate to install the carboxylate group. thieme-connect.com This highlights a powerful strategy where the imidazole core is first constructed and then functionalized using organometallic intermediates.

Other metal-catalyzed approaches include:

Copper-Catalyzed Reactions : Copper catalysts have been used in reactions between two different isocyanides to produce imidazoles. organic-chemistry.org

Palladium-Catalyzed Reactions : Palladium complexes are widely used for cross-coupling reactions, which can be employed to functionalize the imidazole ring. For instance, a pre-brominated imidazole can undergo a Suzuki coupling to introduce aryl groups. organic-chemistry.org

Copper-Catalyzed Methodologies

Copper catalysis has been instrumental in the synthesis of a wide array of nitrogen-containing heterocycles, including imidazoles. While a direct copper-catalyzed synthesis of this compound is not extensively documented, the synthesis of related structures highlights the potential of this approach. For instance, copper(II) catalysts have been effectively used in the synthesis of imidazole Mannich base derivatives. In one study, a mixture of L-histidine, benzylidenehydrazine, and an aldehyde in the presence of a copper(II)-phenanthroline complex (Cu(phen)Cl₂) in ethanol (B145695) at 35°C for 3 hours afforded the corresponding imidazole derivatives in good yields (78-80%) nih.gov. This methodology demonstrates the utility of copper catalysts in facilitating multicomponent reactions to build the imidazole framework.

The versatility of copper catalysis is further exemplified in the synthesis of other functionalized imidazoles. Although not a direct route to the target molecule, these methods provide a foundation for developing new synthetic pathways. The choice of copper salt, ligand, and reaction conditions can significantly influence the reaction outcome, offering a tunable platform for the synthesis of diverse imidazole analogues.

Palladium-Catalyzed Decarboxylative Approaches

Palladium catalysis offers a unique strategy for the formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions. Decarboxylative coupling, in particular, has gained prominence as a method to generate reactive intermediates from readily available carboxylic acids. While a specific palladium-catalyzed decarboxylative synthesis of this compound is not explicitly detailed in the literature, related transformations provide strong evidence for its feasibility.

A notable example is the palladium-catalyzed multicomponent synthesis of 2-imidazolines, which are precursors to imidazoles. This reaction involves the coupling of imines, acid chlorides, and carbon monoxide to form an imidazolinium carboxylate, which then undergoes decarboxylation mdpi.com. This approach allows for the modular synthesis of imidazolines with control over four separate substituents and tolerates a variety of functional groups, including esters mdpi.com.

Furthermore, a tandem palladium/copper-catalyzed decarboxylative approach has been developed for the synthesis of benzoimidazo- and imidazophenanthridine skeletons nih.gov. This method involves the cross-coupling of o-bromobenzoic acids with bromo-substituted (benzo)imidazoles, proceeding through a proposed tandem decarboxylative cross-coupling pathway nih.gov. Such strategies underscore the potential of palladium catalysis in constructing complex imidazole-containing ring systems through decarboxylative annulation reactions.

A more direct approach involves the palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles to assemble multiply substituted imidazoles acs.orgacs.org. This single-step process demonstrates good functional group compatibility and high step economy, offering a promising avenue for the synthesis of cyano- and carboxylate-substituted imidazoles acs.orgacs.org.

Catalyst Design for Imidazole Derivatives

The design of efficient and selective catalysts is paramount for the successful synthesis of complex molecules like this compound. Catalyst design encompasses the choice of the metal center, the nature of the ligand, and the support material in the case of heterogeneous catalysts.

For instance, the development of chiral bicyclic imidazole catalysts has been a significant advancement in asymmetric organocatalysis acs.org. These catalysts, derived from skeletons like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), have been successfully applied in various enantioselective reactions acs.org. The design principle involves creating a rigid bicyclic structure that modulates the steric and electronic environment around the catalytic nitrogen atom, thereby enabling high levels of stereocontrol acs.org.

In the realm of heterogeneous catalysis, the immobilization of catalytically active species on solid supports offers advantages in terms of catalyst recovery and reuse. For example, silica-supported ferric chloride (FeCl₃/SiO₂) has been utilized as a recyclable heterogeneous catalyst for the solvent-free synthesis of multisubstituted imidazoles nih.gov. The large surface area of silica gel allows for a high loading of the active Lewis acidic iron(III) chloride nih.gov. Similarly, zeolite-supported reagents have been employed for the synthesis of highly substituted imidazoles, demonstrating the versatility of porous materials as catalyst supports irost.ir. The design of such catalysts focuses on creating stable and accessible active sites that can promote the desired chemical transformations.

Green Chemistry Principles in Imidazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. Key aspects include the use of safer solvents, the development of catalytic processes, and the reduction of waste.

Solvent-Free Conditions

Performing reactions in the absence of a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach not only reduces the use of often hazardous and volatile organic solvents but can also lead to improved reaction rates and yields.

Several methods for the synthesis of imidazole derivatives have been developed under solvent-free conditions. For example, a one-pot synthesis of highly substituted imidazoles has been achieved using zeolite as a catalyst under microwave irradiation in the absence of a solvent irost.ir. Another approach utilizes silica-supported ferric chloride (FeCl₃/SiO₂) as a heterogeneous catalyst for the synthesis of tri- and tetrasubstituted imidazoles without the need for a solvent nih.gov. The multicomponent reaction of a 1,2-diamine with an aldehyde catalyzed by potassium ferrocyanide (K₄[Fe(CN)₆]) has also been successfully carried out under solvent-free conditions by crushing the reactants in a mortar and pestle researchgate.net. These examples highlight the feasibility and benefits of eliminating solvents in imidazole synthesis.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Zeolite | Benzil, Aldehyde, Ammonium Acetate | Microwave, Solvent-free | High to excellent | irost.ir |

| FeCl₃/SiO₂ | Acetal, Benzil, Ammonium Acetate/Amine | Solvent-free | Very good | nih.gov |

| K₄[Fe(CN)₆] | 1,2-Diamine, Aldehyde | Crushing, Room Temperature | 90-97% | researchgate.net |

Recyclable Catalysts and Environmentally Benign Methods

As previously mentioned, silica-supported ferric chloride (FeCl₃/SiO₂) serves as a recyclable catalyst for imidazole synthesis nih.gov. Similarly, zeolite-based catalysts can be recovered and reused in subsequent reactions irost.ir. In the realm of homogeneous catalysis, the design of ligands that facilitate catalyst recovery is crucial. For instance, imidazolium-tagged C₂-symmetric bis(oxazoline) copper catalysts have been developed for Diels-Alder reactions in ionic liquids. These catalysts can be recycled at least 20 times without a significant loss in activity or enantioselectivity rsc.org. The ionic liquid serves as a "green" solvent and helps in retaining the catalyst in a separate phase for easy recovery manchester.ac.uk.

The use of environmentally benign reagents and reaction media is another important aspect. The synthesis of dicyano imidazoles using ceric ammonium nitrate (CAN) and nitric acid (HNO₃) as a catalytic oxidation system provides an alternative to more toxic reagents ijcce.ac.ir.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. This technology aligns well with the principles of green chemistry by improving energy efficiency.

The synthesis of various imidazole derivatives has been significantly enhanced through the use of microwave irradiation. For instance, a one-pot, solvent-free synthesis of tri- and tetrasubstituted imidazoles was achieved in a few minutes under microwave irradiation using zeolite as a catalyst irost.ir. Another study describes the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives using nitric acid as a metal-free catalyst, with reaction times ranging from 5 to 8 minutes tandfonline.comsemanticscholar.org. The power of the microwave irradiation can be optimized to maximize the yield and minimize the reaction time tandfonline.comsemanticscholar.orgnih.gov.

A sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives was developed using microwave irradiation (200 W) at 100°C for 60-80 minutes, resulting in moderate to good yields (46-80%) nih.gov. This method highlights the efficiency of microwave heating in multicomponent reactions.

| Reactants | Catalyst/Promoter | Conditions | Reaction Time | Yield | Reference |

| Benzil, Aldehyde, Ammonium Acetate | Zeolite | Solvent-free, Microwave | Few minutes | High to excellent | irost.ir |

| Aromatic Aldehydes, 2,3-Diaminomaleonitrile | HNO₃ | Microwave (500 W), 70°C | 5-8 minutes | High | tandfonline.comsemanticscholar.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil, Ammonium Acetate | p-TsOH | Microwave (200 W), 100°C | 60-80 minutes | 46-80% | nih.gov |

| Aromatic Aldehydes, Ammonium Acetate, Benzil | Cr₂O₃ nanoparticles | Microwave (400 W), H₂O | 4-9 minutes | Excellent | nih.gov |

One-Pot Synthetic Procedures for this compound Precursors

One-pot multicomponent reactions represent an efficient strategy for the synthesis of imidazole carboxylate precursors. A notable method involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.govnih.gov This procedure begins with the treatment of 1,2-diaza-1,3-dienes with primary aliphatic or aromatic amines, which are then subjected to microwave irradiation in the presence of various aldehydes. nih.govnih.gov This approach allows for the synthesis of diversely functionalized 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields without the need to isolate intermediates. nih.govnih.gov The flexibility of this method permits the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring by selecting the appropriate aldehyde, amine, and 1,2-diaza-1,3-diene starting materials, respectively. nih.govnih.gov

Another versatile one-pot approach is the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives through the oxidative cyclocondensation of aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN). ijcce.ac.ir This reaction is effectively promoted by a cerium(IV) ammonium nitrate/nitric acid (CAN/NA) catalyst system. ijcce.ac.ir The process is cost-effective and rapid, providing good to excellent yields under mild conditions and avoiding the pre-functionalization of starting materials. ijcce.ac.ir

Specific Approaches to Cyano-Substituted Imidazoles

The introduction of a cyano group onto the imidazole ring is a critical step in the synthesis of the target compound. Various methods have been developed to achieve this transformation with control over regioselectivity.

Reaction of Imidazole N-Oxides with Trimethylsilyl (B98337) Cyanide

The reaction between imidazole N-oxides and trimethylsilyl cyanide (TMSCN) provides a pathway to selectively synthesize 2-, 4-, and 5-cyano substituted imidazoles. acs.orgacs.org In the presence of triethylamine, 1-substituted imidazole N-oxides react with TMSCN to yield a mixture of cyanoimidazole isomers. acs.org The product distribution is highly dependent on the reaction temperature and the polarity of the solvent. acs.org By carefully selecting these parameters, each of the 2-, 4-, and 5-cyano isomers can be obtained selectively in reasonable yields. acs.org For instance, in the reaction of 3-cyclohexylimidazole 1-oxide in chloroform, increasing the temperature from 20 °C to 60 °C favors the formation of the 2-cyano isomer over the 4-cyano isomer. acs.org

Table 1: Effect of Temperature on Isomer Distribution in the Cyanation of 3-Cyclohexylimidazole 1-oxide acs.org

| Temperature (°C) | Yield of 2-Cyano Isomer (%) | Yield of 4-Cyano Isomer (%) | Yield of 5-Cyano Isomer (%) |

| 20 | 5 | 68 | ~25 |

| 60 | 59 | 19 | ~25 |

Data derived from the reaction of 3-cyclohexylimidazole 1-oxide with TMSCN in chloroform.

Electrophilic Cyanating Agents (e.g., 1-Cyanoimidazole) in Imidazole Functionalization

Electrophilic cyanating agents offer a mild and efficient method for the cyanation of various nucleophiles, including imidazoles. acs.org 1-Cyanoimidazole, synthesized from imidazole and cyanogen bromide, has been demonstrated as an effective electrophilic "CN+" equivalent. acs.org It reacts with a range of amine, sulfur, and carbon nucleophiles through an addition-elimination process to produce the corresponding cyanated products in high yields. acs.orgdntb.gov.ua This reagent provides a valuable alternative to harsher cyanating agents like cyanogen chloride or tosyl cyanide. acs.org The reaction's utility has been demonstrated for various nucleophiles, showcasing its versatility. acs.org

Table 2: Cyanation of Various Nucleophiles using 1-Cyanoimidazole acs.org

| Entry | Nucleophile | Product | Yield (%) |

| 1 | N-Methylaniline | N-Cyano-N-methylaniline | 92 |

| 2 | Pyrrolidine | 1-Cyanopyrrolidine | 95 |

| 3 | Morpholine | 4-Cyanomorpholine | 96 |

| 4 | Phenylmagnesium bromide | Benzonitrile | 90 |

| 5 | Thiophenol | Phenylthiocyanate | 65 |

Yields are isolated yields as reported in the study.

Telescoped Synthesis of Cyanoimidazole Core

Telescoped synthesis, which combines multiple reaction steps into a single, continuous process without isolating intermediates, has been successfully applied to the production of the cyanoimidazole core. rsc.org This one-pot, two-step method allows for the facile synthesis of cyanoimidazoles from carbonyl-containing substrates. rsc.org By integrating various reaction-monitoring techniques, researchers can independently interrogate each transformation, leading to a deeper understanding of the reaction kinetics and equilibria. rsc.org For example, kinetic information from each step can be leveraged to define reaction conditions that achieve high yields of the desired cyanoimidazole directly in one pot. rsc.org This approach not only improves efficiency but also minimizes waste and simplifies purification processes. rsc.orgnih.govnih.gov

Specific Approaches to Imidazole Carboxylates

The synthesis of the carboxylate moiety on the imidazole ring is another key transformation. Specialized methods have been developed to construct this feature efficiently.

Synthesis via Azavinyl Azomethine Ylides

A powerful method for synthesizing imidazole-4-carboxylates involves the 1,5-electrocyclization of conjugated azavinyl azomethine ylides. nih.govnih.gov These ylides can be generated from 1,2-diaza-1,3-dienes (DDs). nih.gov In a one-pot, multicomponent procedure, DDs are reacted with primary amines and aldehydes under microwave irradiation. nih.govnih.govresearchgate.net This process generates a conjugated azavinyl azomethine ylide intermediate, which then undergoes a 1,5-electrocyclization followed by aromatization to afford the substituted imidazole-4-carboxylates in good yields. nih.gov This microwave-assisted method is noted for its efficiency and the significant reduction in reaction times compared to conventional heating. nih.govnih.gov

Cyclization Reactions Leading to Imidazole Carboxylate Formation

The construction of the imidazole ring is frequently achieved through cyclization reactions, where acyclic precursors are condensed to form the heterocyclic core. A notable strategy involves the cycloaddition reaction between an isocyanoacetate derivative and an imidoyl chloride to construct substituted imidazole carboxylate esters. nih.gov

This approach begins with the reaction of an acyl chloride with an aniline derivative to form an amide, which is then converted into the corresponding imidoyl chloride. The key step is the subsequent cycloaddition of this imidoyl chloride with an ester like ethyl isocyanoacetate. The reaction is typically facilitated by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The proposed mechanism involves the base-mediated generation of an anion from the isocyanoacetate at the α-carbon. This anion then performs a nucleophilic attack on the carbon-nitrogen double bond of the imidoyl chloride. Subsequent intramolecular cyclization and elimination of a chloride ion lead to the formation of the 1,5-disubstituted-1H-imidazole-4-carboxylate ester ring system. nih.gov This method provides a reliable pathway to a variety of imidazole carboxylates by varying the substituents on the aniline and acyl chloride precursors.

Below is a table summarizing the isolated yields of various ethyl 1,5-diaryl-1H-imidazole-4-carboxylates synthesized through this cyclization methodology.

Table 1: Isolated Yields of Ethyl 1,5-Diaryl-1H-imidazole-4-carboxylates via Cycloaddition

| Entry | Ar¹ Substituent | Ar² Substituent | Yield (%) |

|---|---|---|---|

| 17a | 4-Cl | Ph | 72 |

| 17b | 4-F | Ph | 75 |

| 17c | 4-Br | Ph | 68 |

| 17d | 4-Me | Ph | 78 |

| 17e | 4-OMe | Ph | 81 |

| 17f | Ph | 4-Cl | 70 |

| 17g | Ph | 4-F | 73 |

| 17h | Ph | 4-Br | 65 |

| 17i | Ph | 4-Me | 76 |

| 17j | Ph | 4-OMe | 79 |

| 17k | 4-Cl | 4-F | 71 |

| 17l | 4-F | 4-Cl | 74 |

Data sourced from a study on the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids. nih.gov

Utilizing Cyanoacetic Acid Derivatives as Precursors

Cyanoacetic acid and its derivatives, such as cyanoacetamides, are highly versatile precursors in heterocyclic synthesis. researchgate.net Their chemical reactivity, stemming from the activated methylene group adjacent to both a nitrile and a carbonyl group, allows for a wide range of condensation and cyclization reactions. researchgate.net

One particularly useful, though more complex, derivative in the synthesis of cyano-substituted imidazoles is diaminomaleonitrile (DAMN). DAMN serves as a foundational building block for a variety of nitrogen-containing heterocycles, including imidazoles, pyrimidines, and pyrazines. nih.gov The synthetic utility of DAMN often begins with the selective modification of one of its amino groups. For instance, reaction with an aldehyde can yield an imine intermediate, which is then poised for subsequent intramolecular condensation to form the target heterocycle. nih.gov This approach allows for the incorporation of diverse substituents onto the final imidazole ring structure, originating from the initial choice of aldehyde.

Regioselective Synthesis and Control in the Preparation of Substituted Imidazoles

Regioselectivity, the control over the orientation of substituents in a chemical reaction, is paramount in the synthesis of complex molecules like substituted imidazoles. Achieving a specific regioisomer is often challenging but crucial for obtaining the desired chemical properties. Various strategies have been developed to direct the outcome of imidazole-forming reactions. rsc.orgorganic-chemistry.org

A specific and efficient method for the regiocontrolled synthesis of highly substituted cyano-imidazoles has been reported, starting from diaminomaleonitrile (DAMN)-based imines. nih.gov In this process, 2-hydroxybenzylidene imines, derived from DAMN, react with various aromatic aldehydes to regioselectively produce 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.govfigshare.com

The remarkable regioselectivity of this reaction is attributed to the directing influence of the 2-hydroxyaryl group present on the imine precursor. nih.gov Computational studies have revealed that this hydroxyl group facilitates an intramolecular hydrogen abstraction and subsequent protonation within the cycloadduct intermediate. This self-assisted pathway preferentially directs the reaction towards the formation of the imidazole derivative, effectively preventing the formation of other potential isomers, such as 1,2-dihydropyrazines. nih.govfigshare.com The reaction typically proceeds under mild conditions, for example, by treating the 2-hydroxybenzylidene imine with an aromatic aldehyde and a base like triethylamine (Et₃N) in ethanol at room temperature. nih.gov

The following table presents the outcomes for the synthesis of various 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides, demonstrating the method's effectiveness with different aromatic aldehydes.

Table 2: Regioselective Synthesis of Substituted Imidazoles

| Entry | Aromatic Aldehyde (ArCHO) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 7 | 7a | 85 |

| 2 | 4-Cyanobenzaldehyde | 8 | 7b | 82 |

| 3 | 4-Chlorobenzaldehyde | 12 | 7c | 78 |

| 4 | 4-Bromobenzaldehyde | 12 | 7d | 75 |

| 5 | 4-Fluorobenzaldehyde | 10 | 7e | 80 |

| 6 | Benzaldehyde | 24 | 7f | 65 |

| 7 | 4-Methylbenzaldehyde | 24 | 7g | 70 |

| 8 | 4-Methoxybenzaldehyde | 24 | 7h | 72 |

Data adapted from a study on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov

Chemical Reactivity and Transformation Studies of Methyl 2 Cyano 1h Imidazole 5 Carboxylate

Reactions at the Cyano Group

The cyano group (C≡N) at the C2 position of the imidazole (B134444) ring is a versatile functional group, susceptible to various transformations, primarily driven by the electrophilic nature of the nitrile carbon.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. youtube.com This reaction typically proceeds via a nucleophilic addition mechanism, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. wikipedia.org For instance, the reaction of 2-cyanopyridine (B140075) derivatives with thiol nucleophiles like glutathione (B108866) results in the formation of a thioimidate intermediate through nucleophilic addition. nih.gov This reactivity is general for nitriles and is expected for methyl 2-cyano-1H-imidazole-5-carboxylate.

Common nucleophiles that add to nitriles include organometallic reagents (like Grignard reagents), hydrides, and amines. youtube.comyoutube.com The addition of a Grignard reagent, followed by acidic workup, typically yields a ketone. youtube.com

Table 1: General Nucleophilic Addition Reactions at the Cyano Group

| Nucleophile | Reagent Example | Intermediate Product | Final Product (after hydrolysis) |

| Grignard Reagent | R-MgX | Imine salt | Ketone |

| Hydride | LiAlH₄ | Imine anion | Primary amine |

| Amine | R-NH₂ | Amidine | Amidine |

| Thiol | R-SH | Thioimidate | Thioimidate |

Metal-Stimulated Alcoholysis of the Cyano Moiety

The alcoholysis of nitriles, often catalyzed by metals, is a method to convert nitriles into esters or other related compounds. Ruthenium pincer complexes, for example, have been shown to catalyze the α-alkylation of arylmethyl nitriles using alcohols as the alkylating agent. researchgate.net Although this specific reaction applies to the α-carbon of the nitrile, metal catalysts are broadly used to activate the cyano group. For instance, metal-catalyzed reactions can facilitate the conversion of nitriles to amides or acids in the presence of water.

Reactions at the Carboxylate Moiety

The methyl ester at the C5 position is a classic carboxylate derivative, prone to nucleophilic acyl substitution reactions.

Ester Hydrolysis to Carboxylic Acids

Methyl esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. wjec.co.uk This reaction is fundamental for converting this compound into 2-cyano-1H-imidazole-5-carboxylic acid. bldpharm.com

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with a dilute aqueous acid (e.g., H₂SO₄).

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction involving heating the ester with an aqueous alkali (e.g., NaOH). The initial product is the carboxylate salt, which requires subsequent acidification to yield the carboxylic acid. wjec.co.uk

Table 2: Conditions for Ester Hydrolysis

| Reaction Type | Reagents | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Heat | 2-Cyano-1H-imidazole-5-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq) 2. H₃O⁺ | 1. Heat 2. Acidification | 2-Cyano-1H-imidazole-5-carboxylic acid |

The resulting 2-cyano-1H-imidazole-5-carboxylic acid is a valuable intermediate for further synthesis, such as the preparation of various amide derivatives. acs.orgrsc.org

Substitution Reactions Involving the Ester Group

The methyl ester group can undergo substitution by other nucleophiles, a process known as transesterification or amidation.

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 2-cyano-1H-imidazole-5-carboxylate. Using the alcohol as the solvent can drive the equilibrium toward the desired product. masterorganicchemistry.com Studies on other heterocyclic esters have demonstrated that catalysts like sulfonated imidazolium (B1220033) ionic liquids can be effective for transesterification. researchgate.net

Amidation: The direct reaction of the ester with an amine to form an amide is typically slow. However, the reaction can be facilitated by converting the ester to the more reactive carboxylic acid or acyl chloride first. acs.org Alternatively, direct amidation can be achieved by heating the ester with an amine. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate has been coupled with various acids to form amides, and similar reactivity can be expected for imidazole esters. nih.gov

Reactions Involving the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms. The N1 nitrogen, bearing a proton, is acidic and nucleophilic after deprotonation, while the N3 nitrogen is basic and nucleophilic. nih.gov

Reactions such as alkylation and acylation typically occur at the N1 position after deprotonation, or at the N3 position if N1 is already substituted. nih.govyoutube.com

N-Alkylation: The hydrogen on the N1 nitrogen can be removed by a base, and the resulting imidazolate anion can react with an alkylating agent, such as an alkyl halide, to form an N-substituted imidazole. nih.govresearchgate.net Studies on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates show selective alkylation at the hydroxyl group or the N3 nitrogen, depending on the conditions. researchgate.net Carbonates, such as dimethyl carbonate, can also be used as alkylating agents in the presence of a catalyst. google.comacs.org Michael addition of imidazoles to activated alkenes is another common method for N-alkylation. researchgate.netbeilstein-journals.org

N-Acylation: Acylation of the imidazole nitrogen can be achieved using acyl chlorides or anhydrides. N-acyl imidazoles are useful as activated acylating agents themselves due to their moderate reactivity and stability in aqueous environments. kyoto-u.ac.jp

Table 3: General Reactions at the Imidazole Nitrogen

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Benzyl bromide | N-Alkyl imidazole derivative |

| N-Alkylation | Carbonate | Dimethyl carbonate | N-Methyl imidazole derivative |

| N-Acylation | Acyl Halide | Acetyl chloride | N-Acyl imidazole derivative |

| N-Arylation | Arylboronic Acid | Phenylboronic acid | N-Aryl imidazole derivative organic-chemistry.org |

N-Alkylation and Quaternization

The imidazole ring of this compound possesses two nitrogen atoms, both of which are susceptible to alkylation. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituent at the C2 position. The presence of the electron-withdrawing cyano group at C2 generally directs alkylation to the N1 position.

Quaternization, the process of forming a quaternary ammonium (B1175870) salt, can also occur, particularly with reactive alkylating agents. This reaction introduces a permanent positive charge on the imidazole ring, significantly altering the molecule's electronic properties and solubility. Studies on related imidazole systems have shown that the choice of the alkylating agent and reaction conditions can influence the efficiency of quaternization. For instance, the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with pyridine (B92270) derivatives demonstrated that steric hindrance from substituents on the amine can affect the reaction yield. mdpi.com

| Reagent | Product | Conditions | Observations |

| Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 70 °C, 14 days | 78% yield |

| 2-Methylpyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 70 °C, 14 days | 31% yield, indicating steric hindrance |

| Isoquinoline | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | - | 72% yield, similar to pyridine due to comparable basicity |

This table showcases the impact of nucleophile structure on quaternization yields in a related system, providing insights applicable to this compound.

Protonation/Deprotonation Equilibria and Related Reactivity

The imidazole ring of this compound can act as both a proton donor (from the N-H) and a proton acceptor (at the N3 atom). The pKa values associated with these processes are crucial for understanding its reactivity in different chemical environments. The electron-withdrawing nature of the cyano and carboxylate groups is expected to increase the acidity of the N-H proton compared to unsubstituted imidazole.

Deprotonation of the imidazole N-H with a suitable base generates an imidazolate anion. This anion is a more potent nucleophile than the neutral imidazole and can readily participate in various reactions, including N-alkylation and acylation. Conversely, protonation of the N3 atom can activate the imidazole ring towards certain nucleophilic attacks or influence its role as a ligand in coordination chemistry.

Cycloaddition Reactions and Imidazole Ring Modifications

While the imidazole ring itself is aromatic and generally resistant to cycloaddition reactions, the appended functional groups can be utilized to construct more complex heterocyclic systems. For instance, the cyano group can potentially participate in [3+2] cycloaddition reactions with azides to form tetrazole-containing imidazoles.

Furthermore, the imidazole ring can be synthesized through cycloaddition pathways. A notable example is the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from 2-hydroxybenzylidene imines and aromatic aldehydes. nih.gov Computational studies suggest this reaction proceeds through a diaza-Cope rearrangement, where a 2-hydroxyaryl group in the scaffold directs the regioselectivity towards the imidazole product. nih.gov

Functionalization Strategies of the Imidazole Core and Substituents

The functional groups on this compound offer multiple avenues for further chemical modification.

The Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to other nitrogen-containing heterocycles. These transformations provide access to a wide array of imidazole derivatives with diverse properties.

The Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This functionality is key for peptide coupling reactions and the synthesis of more complex molecules. A synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate has been reported, showcasing the introduction of a carboxylate group via bromine-magnesium exchange followed by reaction with ethyl cyanoformate. thieme-connect.com

The Imidazole Ring: Direct functionalization of the imidazole ring, such as halogenation, can provide intermediates for cross-coupling reactions. For example, methyl 2-bromo-1H-imidazole-5-carboxylate is a commercially available derivative that can be used in this context. sigmaaldrich.com

The strategic manipulation of these functional groups allows for the synthesis of a broad spectrum of imidazole-containing compounds with potential applications in medicinal chemistry and materials science.

Structural Elucidation and Spectroscopic Characterization of Methyl 2 Cyano 1h Imidazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

However, the execution of this analysis is contingent on the availability of primary experimental data. Searches for the synthesis and characterization of methyl 2-cyano-1H-imidazole-5-carboxylate did not yield any publications containing the necessary ¹H NMR, ¹³C NMR, IR, or mass spectra. Furthermore, no crystallographic information has been deposited in the Cambridge Structural Database (CSD) or other similar repositories, which would be essential for a definitive solid-state structural analysis.

While some commercial chemical suppliers list this compound in their catalogs and may offer analytical data upon request, this information is not part of the public scientific record and, therefore, cannot be cited or verified for a formal scientific article.

The study of related imidazole (B134444) derivatives, such as 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides, provides some context for the expected spectral features. For instance, the cyano group (C≡N) in similar molecules typically exhibits a characteristic stretching vibration in the infrared spectrum. However, direct extrapolation of spectral data from these analogs to this compound would be speculative and would not meet the standards of scientific accuracy.

Given the absence of concrete experimental data, a detailed and authoritative article on the structural elucidation and spectroscopic characterization of this compound cannot be generated at this time. The scientific community would benefit from the publication of such data to facilitate future research and applications involving this compound.

X-ray Crystallography and Solid-State Structure Analysis

Crystal Structure Determination

The crystal structure of methyl 1H-imidazole-5-carboxylate was determined by single-crystal X-ray diffraction, and the key parameters are summarized in the table below. It is anticipated that this compound would crystallize with comparable unit cell parameters, likely within the same or a related space group, though the addition of the cyano group would increase the cell volume and density.

Interactive Data Table: Crystallographic Data for the Analogue Methyl 1H-imidazole-5-carboxylate Data corresponds to CCDC 632484. sci-hub.senih.gov

| Parameter | Value |

| Chemical Formula | C₅H₆N₂O₂ |

| Formula Weight | 126.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.840(1) |

| b (Å) | 12.870(3) |

| c (Å) | 11.594(3) |

| α (°) | 90 |

| β (°) | 95.12(2) |

| γ (°) | 90 |

| Volume (ų) | 570.6(3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 120(2) |

Analysis of Molecular Geometry and Planarity

The methyl carboxylate group (-COOCH₃) at the C5 position likely exhibits a slight twist relative to the plane of the imidazole ring to minimize steric hindrance. The cyano group (-C≡N) at the C2 position is linear and would extend from the ring along the plane. The planarity of the core structure is a critical factor that facilitates the intermolecular interactions discussed in the following section.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is predicted to be dominated by a combination of strong hydrogen bonds and π-π stacking interactions, which are characteristic of imidazole derivatives.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the pyrrole-like N-H group of one imidazole ring and the pyridine-like nitrogen atom of an adjacent molecule. This N-H···N interaction is a highly reliable and common motif that links molecules into chains or dimers in the solid state. Additionally, the carbonyl oxygen of the methyl carboxylate group and the nitrogen atom of the cyano group are potential hydrogen bond acceptors, which could engage in weaker C-H···O or C-H···N interactions, further stabilizing the crystal lattice. Studies on related imidazole-4,5-dicarboxylic acid derivatives confirm the prevalence of such robust hydrogen-bonding patterns. archive.org

Methodologies for Regiochemistry Assignment in Substituted Imidazoles

Determining the precise location of substituents on the imidazole ring is critical, as different regioisomers can have vastly different chemical and biological properties. The unambiguous assignment of the 2-cyano and 5-carboxylate substitution pattern relies on definitive spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for assigning regiochemistry in substituted imidazoles. sci-hub.senih.gov

¹H NMR: The single proton attached to the imidazole ring (at the C4 position) would exhibit a characteristic chemical shift influenced by the electronic effects of the adjacent cyano and carboxylate groups.

¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are highly sensitive to the nature of the attached substituents. The carbon bearing the electron-withdrawing cyano group (C2) and the one bearing the carboxylate group (C5) would have distinct and predictable resonances.

2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity. For instance, a correlation between the methyl protons of the ester group and the C5 carbon would verify the position of the carboxylate group. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations, which can help elucidate the conformation and packing in solution or the solid state.

Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map is generated. This map allows for the precise determination of the position of every atom in the molecule, providing unequivocal proof of the regiochemistry and offering detailed insights into bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of Methyl 2 Cyano 1h Imidazole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of heterocyclic compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For methyl 2-cyano-1H-imidazole-5-carboxylate, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure of this compound is significantly influenced by the interplay of the electron-withdrawing cyano and carboxylate groups and the electron-donating potential of the imidazole (B134444) ring. The carboxylate ester group acts as an electron-withdrawing group through its carbonyl functionality. The imidazole ring itself possesses a rich electronic character that can be modulated by these substituents.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a higher reactivity. For similar imidazole derivatives, DFT calculations have been employed to determine these energy gaps and predict their reactivity. dntb.gov.ua

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For imidazole derivatives, the nitrogen atoms of the ring are typically electron-rich centers, making them susceptible to electrophilic attack.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These calculated spectra serve as a valuable tool for the interpretation and assignment of experimental data. For instance, the ¹H NMR spectrum of imidazole derivatives has been a subject of detailed study. researchgate.net

The calculated IR spectrum for this compound would be expected to show characteristic vibrational frequencies for the C≡N stretch of the cyano group, the C=O stretch of the ester, and various vibrations associated with the imidazole ring. Comparison of these calculated frequencies with experimental data can confirm the molecular structure. Experimental IR data for a similar compound, ethyl I-cyano-I-methyl-5-imidazolecarboxylate, shows characteristic peaks at 2242 cm⁻¹ (C≡N) and 1726 cm⁻¹ (C=O). umich.edu

Similarly, the calculation of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of complex imidazole derivatives. The chemical shifts are sensitive to the electronic environment of each nucleus, and DFT calculations can provide a reliable prediction of these values. For ethyl I-cyano-I-methyl-5-imidazolecarboxylate, the reported ¹³C NMR chemical shifts provide a reference for what could be expected for the methyl ester analogue. umich.edu

Table 1: Hypothetical Calculated Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Analogue Value (Ethyl I-cyano-I-methyl-5-imidazolecarboxylate) umich.edu |

| IR (C≡N stretch) | ~2240 cm⁻¹ | 2242 cm⁻¹ |

| IR (C=O stretch) | ~1725 cm⁻¹ | 1726 cm⁻¹ |

| ¹³C NMR (C≡N) | ~110 ppm | 110.73 ppm |

| ¹³C NMR (C=O) | ~160 ppm | Not directly equivalent |

| ¹³C NMR (Imidazole C2) | ~142 ppm | 142.81 ppm |

| ¹³C NMR (Imidazole C4) | ~141 ppm | 141.37 ppm |

| ¹³C NMR (Imidazole C5) | ~110 ppm | 110.62 ppm |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These techniques are particularly useful for understanding conformational changes, solvent effects, and intermolecular interactions. For imidazole derivatives, MD simulations have been used to investigate their interactions with biological macromolecules and to understand their behavior in aqueous environments. nih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with the surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. This is crucial for understanding its solubility and how it might behave in a biological system. The simulation would track the positions and velocities of all atoms in the system over time, providing a detailed picture of the molecule's flexibility and its preferred conformations.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For instance, a computational study on the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has shed light on the role of a hydroxyl group in directing the reaction. nih.gov The study revealed that the regioselectivity is driven by a phenol-assisted hydrogen atom shift. nih.gov A similar approach could be applied to understand the reactions of this compound. For example, in a potential synthetic route, the nucleophilic attack of a reagent on the imidazole ring or its substituents could be modeled. The calculations would identify the transition state structures and their corresponding activation energies, thereby predicting the most favorable reaction pathway.

In the context of cyanomethylation reactions, computational studies have been used to investigate the mechanism of radical addition to alkynes. nih.gov These studies detail the energetics of radical formation and subsequent cyclization steps. nih.gov Such computational frameworks could be adapted to explore the reactivity of the cyano group in this compound in various chemical transformations.

Prediction of Reactivity and Selectivity in Imidazole Derivatives

Computational methods are increasingly used to predict the reactivity and selectivity of organic molecules, guiding synthetic efforts and the design of new functional materials. For imidazole derivatives, these predictions are often based on the analysis of the electronic properties calculated using DFT.

The reactivity of this compound towards electrophiles and nucleophiles can be predicted by examining its molecular electrostatic potential map and the distribution of its frontier molecular orbitals. Regions of negative electrostatic potential, such as the nitrogen atoms of the imidazole ring, are likely sites for electrophilic attack. Conversely, regions of positive potential would be susceptible to nucleophilic attack.

Furthermore, computational studies can predict the regioselectivity of reactions. For example, in reactions involving substitution on the imidazole ring, calculations can determine the relative energies of the intermediates formed by attack at different positions, thus predicting the major product. This has been demonstrated in the regiocontrolled synthesis of other substituted imidazole derivatives. nih.gov The presence of both a cyano and a carboxylate group on the imidazole ring of the title compound presents an interesting case for studying regioselectivity in various reactions.

Synthetic Applications and Material Science Potential of Methyl 2 Cyano 1h Imidazole 5 Carboxylate

Role as a Key Intermediate in Complex Organic Synthesis

Currently, there is a lack of specific, published examples detailing the use of methyl 2-cyano-1H-imidazole-5-carboxylate as a key intermediate in the total synthesis of complex natural products or pharmaceuticals. While related 2-cyanoimidazole compounds serve as important precursors, such as in the preparation of the fungicide cyazofamid, the direct application of this specific methyl ester is not prominently featured in the literature. google.com The inherent functionalities of the molecule—a cyano group, an ester, and a reactive imidazole (B134444) core—suggest its potential as a versatile building block. The cyano and ester groups can undergo various transformations, and the imidazole ring itself can be further functionalized.

Precursor for Advanced Heterocyclic Architectures

The synthesis of complex heterocyclic systems from imidazole precursors is a common strategy in medicinal chemistry and materials science. Diaminomaleonitrile (B72808) (DAMN) is a known starting material for a variety of nitrogen heterocycles, including substituted 2-aryl-5-cyano-1H-imidazole-4-carboxamides. nih.gov This highlights the general utility of the cyano-imidazole scaffold. However, specific research outlining the conversion of this compound into more advanced heterocyclic architectures, such as purine (B94841) analogues or fused bicyclic systems, is not readily found in the surveyed literature. The reactivity of the cyano and ester groups could theoretically be harnessed for cyclization reactions to build such complex frameworks.

Potential in Polymer Chemistry and Functional Material Design

The application of this compound in polymer and materials science is largely speculative, as direct research is absent. The potential can be inferred from the properties of the broader imidazole family.

Monomer in Polymerization Reactions

There is no available data to suggest that this compound has been used as a monomer in polymerization reactions. In principle, the molecule possesses functional groups that could be modified for polymerization. For instance, the ester could be converted to a carboxylic acid or an alcohol, which could then participate in step-growth polymerization (e.g., polyester (B1180765) or polyamide formation). ebsco.comkallipos.gr However, reports of such polymers derived from this specific monomer have not been identified.

Components in Functional Materials (e.g., Anisotropic Conductors, Electron Acceptors)

Imidazole derivatives are known to be components in functional materials. They can act as both electron donors and acceptors, a crucial characteristic for creating materials with specific electronic properties. echemi.com The electron-withdrawing nature of the cyano and carboxylate groups on the imidazole ring in this compound suggests it could function as an electron acceptor component in charge-transfer complexes.

Furthermore, imidazole-containing molecules have been incorporated into liquid crystals, which can exhibit anisotropic properties, including directional ion conduction. beilstein-journals.org While this indicates the potential of the imidazole scaffold, there is no specific research demonstrating the use of this compound in the design of anisotropic conductors or other functional electronic materials.

Catalytic Applications of Imidazole Scaffolds

The imidazole scaffold is central to the structure of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands in transition metal catalysis. beilstein-journals.org Imidazolium (B1220033) salts are common precursors to these carbenes. orientjchem.org Additionally, imidazole derivatives can be incorporated into metal-organic frameworks (MOFs) that exhibit catalytic activity for various organic transformations, such as the Knoevenagel condensation. rsc.org

Despite these broad applications of the imidazole core in catalysis, there are no specific studies reporting the use of this compound or its derivatives in any catalytic capacity.

常见问题

Q. What are the optimal synthetic routes for methyl 2-cyano-1H-imidazole-5-carboxylate in academic settings?

- Methodological Answer : The compound can be synthesized via (i) base-promoted cyclization of precursor amidines with ketones, as demonstrated in analogous imidazole derivatives , or (ii) esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) . Key parameters to optimize include reaction temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading. Post-synthesis, purity should be verified via TLC and HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the imidazole ring protons (δ 7.0–8.5 ppm), cyano group (δ ~110–120 ppm in ¹³C), and methyl ester (δ ~3.8–4.0 ppm for CH₃, δ ~165–170 ppm for carbonyl) .

- IR Spectroscopy : Confirm the presence of C≡N (~2200–2260 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 180–190) .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (e.g., ethyl acetate/hexane, 3:7 to 1:1) to separate impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by testing solubility at elevated temperatures and cooling rates to maximize crystal yield .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .

- Photolytic Stability : Expose to UV light (λ = 254–365 nm) and analyze by UV-Vis spectroscopy for absorbance shifts .

- pH Stability : Test in buffered solutions (pH 2–12) and quantify hydrolysis products via LC-MS .

Q. How can contradictions in reported reaction yields or product purity be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce reactions under identical conditions (solvent, catalyst, temperature) and compare yields.

- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify impurities (e.g., unreacted intermediates or oxidation products) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. What computational approaches predict the reactivity or bioactivity of this compound?

- Methodological Answer :

Q. How to design ecotoxicology studies for this compound?

- Methodological Answer : Follow protocols from long-term environmental impact assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。